3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Description
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a pyrazole derivative featuring two 3,4-dimethoxyphenyl substituents at the 3- and 5-positions of the heterocyclic ring. This compound is of interest in medicinal chemistry due to the electron-donating methoxy groups, which may enhance solubility and modulate biological interactions. The synthesis of this compound involves coupling reactions, such as the use of boronic acids under palladium catalysis, as demonstrated in the preparation of related pyrrolo-pyridine derivatives . High-resolution mass spectrometry (HRMS) confirms its molecular formula (C₂₂H₂₀N₂O₄) with a sodium adduct observed at m/z 367.1423 .
Properties
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-22-16-7-5-12(9-18(16)24-3)14-11-15(21-20-14)13-6-8-17(23-2)19(10-13)25-4/h5-11H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQJLQWSOTTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275385 | |
| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159937-09-3 | |
| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159937-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine Reactivity with 1,3-Diketone Precursors
The classical synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole begins with the cyclocondensation of hydrazine derivatives with symmetrically substituted 1,3-diketones. A β-ketoester intermediate bearing 3,4-dimethoxyphenyl groups at both carbonyl positions reacts with hydrazine hydrate under acidic conditions. This method typically employs ethanol or methanol as solvents, with reflux durations ranging from 4–8 hours.
Key challenges include controlling regioselectivity, as competing pathways may yield 1,3- or 1,5-disubstituted isomers. Studies indicate that electron-donating methoxy groups enhance the electrophilicity of the carbonyl carbons, favoring attack at the 3- and 5-positions of the pyrazole ring. Yields for this route generally fall between 60–75%, with purification requiring column chromatography or recrystallization from ethanol/water mixtures.
Chalcone-Based Cyclization Strategies
Alternative pathways utilize chalcone intermediates derived from 3,4-dimethoxybenzaldehyde. The protocol involves:
-
Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone with substituted benzaldehydes to form α,β-unsaturated ketones.
-
Treatment with hydrazine hydrate in acetic acid to induce cyclization.
This two-step approach achieves moderate yields (55–68%) but offers flexibility in introducing diverse substituents. Microwave-assisted reactions reduce processing times from hours to minutes while improving yields to 78–82%.
Modern Catalytic Methods
Transition Metal-Catalyzed Couplings
Recent advances employ copper(I) triflate and ionic liquids to accelerate pyrazole formation. A 2022 study demonstrated that 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) acts as both solvent and catalyst, enabling one-pot synthesis at 80°C with 89% yield. The mechanism involves:
-
Coordination of Cu(I) to the diketone oxygen atoms.
-
Facilitation of hydrazine attack through lowered activation energy.
This method minimizes byproducts and allows catalyst recycling for ≥4 cycles without significant activity loss.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use by mechanically activating reactants. A mixture of 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione and hydrazine sulfate undergoes grinding in a planetary mill (300 rpm, 30 min), producing the target compound in 85% yield. Advantages include:
-
Reduced environmental impact
-
Shorter reaction times (≤1 hour)
Optimization and Process Chemistry
Regioselectivity Control
The introduction of 3,4-dimethoxyphenyl groups necessitates precise regiochemical control. Computational studies reveal that steric effects dominate over electronic factors:
| Position | Steric Hindrance | Electronic Effect |
|---|---|---|
| 3 | Moderate | Electron-donating |
| 5 | Low | Electron-donating |
Bulky substituents at the 1-position direct incoming aryl groups to the less hindered 5-position.
Purification Protocols
Crude product purification employs a three-stage process:
-
Initial recrystallization from ethyl acetate/hexane (3:1) removes polymeric byproducts.
-
Activated charcoal treatment in hot ethanol decolorizes the solution.
-
Final crystallization at −20°C yields analytically pure material (≥99.5% by HPLC).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 68 | 8 h | 95 | Moderate |
| Microwave-Assisted | 82 | 45 min | 98 | High |
| Cu(I)-Catalyzed | 89 | 2 h | 99 | Industrial |
| Mechanochemical | 85 | 30 min | 97 | Pilot-Scale |
Microwave and catalytic methods demonstrate superior efficiency, though traditional routes remain valuable for small-scale research .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anti-inflammatory Activity: Studies have shown that pyrazole derivatives can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory pathways. For instance, derivatives of this compound demonstrated significant inhibition in carrageenan-induced paw edema models compared to standard drugs like diclofenac .
- Anticancer Properties: Recent evaluations have indicated that compounds related to this pyrazole exhibit anti-proliferative effects against various cancer cell lines. For example, IC50 values for some derivatives ranged from 0.83 to 1.81 µM against A549 (lung), MCF-7 (breast), and HeLa (cervical) cell lines .
- Neuroprotective Effects: The compound's ability to interact with neurotransmitter receptors suggests potential for treating neurological disorders. Research is ongoing to elucidate its mechanisms of action in modulating neurotransmitter systems .
Materials Science
Development of New Materials:
The unique electronic properties of this compound allow it to be used as a building block in the synthesis of advanced materials:
- Conductive Polymers: Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors .
- Optoelectronic Devices: The compound's photophysical properties are being explored for use in light-emitting diodes (LEDs) and photovoltaic cells due to its ability to form charge transfer complexes .
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory potential of pyrazole derivatives including this compound:
- Methodology: Carrageenan-induced paw edema model was employed.
- Results: The compound showed ≥84.2% inhibition compared to diclofenac's 86.72%, indicating promising anti-inflammatory activity .
Case Study 2: Anticancer Properties
A series of derivatives were synthesized and tested against various cancer cell lines:
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Properties: Electron-donating groups (e.g., methoxy in this compound) increase solubility and may enhance antioxidant activity, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability and ligand-metal binding .
Synthetic Methods :
- 3,5-diphenyl-1H-pyrazole is synthesized via cyclocondensation reactions, validated by single-crystal X-ray diffraction .
- The dimethoxy variant may employ similar strategies, with boronic acid cross-coupling as a key step .
Key Findings:
- 3,5-diphenyl-1H-pyrazole demonstrates moderate cytotoxicity and pro-oxidant effects, likely due to phenyl group hydrophobicity and redox activity .
- Curcumin analogs with dimethoxyphenyl groups (e.g., TMC, DMCHC) show enhanced stability and enzyme inhibitory activity compared to parent compounds, suggesting that methoxy substitutions in this compound may similarly improve pharmacokinetic profiles .
- Data gaps exist for the dimethoxy-pyrazole variant, necessitating further studies on its specific bioactivity and metabolic stability.
Spectroscopic and Structural Insights
- 3,5-bis(trifluoromethyl)-1H-pyrazole exhibits distinct ¹H-NMR shifts (e.g., 6.90 ppm for pyrazole protons) due to electron-withdrawing trifluoromethyl groups, contrasting with the methoxy-substituted variant’s expected upfield shifts .
- 3,5-diphenyl-1H-pyrazole ’s crystal structure reveals planar geometry, facilitating π-π stacking interactions absent in bulkier dimethoxy derivatives .
Biological Activity
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activities, focusing on its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound's structure features two methoxy-substituted phenyl groups attached to a pyrazole ring. This unique arrangement contributes to its biological activity and interaction with various molecular targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through several mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cell survival.
- Cell Lines Tested : Notable studies have reported significant cytotoxic effects against cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity.
2. Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Research Findings : Studies suggest that this compound could reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. This compound exhibits significant activity against various pathogens.
- Evaluation Methods : Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Case Study 1 : A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation across multiple cancer types.
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis, demonstrating a reduction in swelling and pain indicators.
Q & A
Q. What are the optimal synthetic routes for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step process starting with hydrazine and a 1,3-diketone to form the pyrazole core. Substituents are introduced via alkylation or nucleophilic aromatic substitution. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–120°C), and catalysts like NaOH or K₂CO₃. Microwave-assisted synthesis reduces reaction times (from 12 hours to 2–4 hours) and improves yields (~75% vs. 50% conventional) . Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
1H/13C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm). FT-IR confirms functional groups (C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction (XRD) resolves stereochemistry and intermolecular interactions (e.g., π-π stacking between aromatic rings) . Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 432.2 [M+H]⁺) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
MTT assays assess cytotoxicity (IC₅₀ values in cancer cell lines like MCF-7 or HepG2). LDH release assays quantify membrane integrity. Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) measurements evaluate redox modulation in human blood cells . Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin) are critical for validation.
Q. How does the compound’s solubility and stability impact experimental design?
Low aqueous solubility (<0.1 mg/mL) necessitates DMSO or PEG-400 as solvents. Stability studies (pH 7.4 buffer, 37°C) via HPLC show degradation <5% over 24 hours. Storage at −20°C under inert gas (N₂) prevents oxidation .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and binding interactions with biological targets?
Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps. Molecular docking (AutoDock Vina) simulates binding to COX-2 (binding energy −9.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355 . MD simulations (100 ns) assess protein-ligand complex stability .
Q. How do structural modifications (e.g., substituent variation) alter bioactivity?
Replacing 3,4-dimethoxyphenyl with 4-fluorophenyl reduces anti-inflammatory activity (IC₅₀ COX-2 inhibition increases from 1.2 μM to 8.7 μM). Adding an ethyl group at position 4 enhances lipophilicity (logP from 2.1 to 3.4), improving blood-brain barrier penetration . QSAR models correlate substituent electronegativity with cytotoxicity (R² = 0.89) .
Q. What experimental approaches resolve contradictions in reported biological efficacy across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture). Meta-analysis of raw data (e.g., PubChem BioAssay) identifies outliers. Orthogonal assays (e.g., caspase-3 activation alongside MTT) confirm apoptosis vs. cytostasis . Batch-to-batch purity checks (HPLC-MS) rule out impurity-driven artifacts .
Q. How is the compound’s metabolism and pharmacokinetics profiled in preclinical models?
In vitro microsomal assays (human liver microsomes) identify CYP3A4-mediated demethylation as the primary metabolic pathway. Pharmacokinetic studies in rodents show t₁/₂ = 3.2 hours and oral bioavailability = 42%. LC-MS/MS quantifies plasma concentrations (LOQ = 0.1 ng/mL) .
Q. What strategies improve selectivity for target enzymes (e.g., COX-2 over COX-1)?
Co-crystallization studies reveal that bulkier substituents at position 1 (e.g., 4-methylbenzyl) sterically hinder COX-1 binding. Kinetic assays (COX Inhibitor Screening Kit) show 500-fold selectivity for COX-2 (Ki = 0.03 nM vs. 15 nM for COX-1) .
Q. How are synthetic byproducts characterized, and what protocols minimize their formation?
LC-HRMS identifies common byproducts (e.g., mono-demethylated analogs). Optimizing stoichiometry (1:1.2 molar ratio of hydrazine to diketone) and stepwise purification (silica gel chromatography followed by recrystallization) reduces impurities to <2% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
